![molecular formula C11H7ClN2O4 B1608829 Methyl 4-chloro-6-nitroquinoline-2-carboxylate CAS No. 259196-22-0](/img/structure/B1608829.png)
Methyl 4-chloro-6-nitroquinoline-2-carboxylate
Description
“Methyl 4-chloro-6-nitroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7ClN2O4 . It is a type of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 4-chloro-6-nitroquinoline-2-carboxylate”, often involves several steps such as cyclization, nitrification, and chlorination . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-6-nitroquinoline-2-carboxylate” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methyl ester group and nitro group, which contribute to its reactivity .Chemical Reactions Analysis
Quinoline derivatives, including “Methyl 4-chloro-6-nitroquinoline-2-carboxylate”, can undergo a variety of chemical reactions. These include reactions with carbon and oxygen nucleophiles under certain conditions . The specific reactions that “Methyl 4-chloro-6-nitroquinoline-2-carboxylate” can undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
“Methyl 4-chloro-6-nitroquinoline-2-carboxylate” is a solid compound with a molecular weight of 266.64 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources .Future Directions
The future directions for “Methyl 4-chloro-6-nitroquinoline-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the wide range of biological and pharmaceutical activities exhibited by quinoline derivatives, “Methyl 4-chloro-6-nitroquinoline-2-carboxylate” could be a promising candidate for drug discovery and development .
properties
IUPAC Name |
methyl 4-chloro-6-nitroquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)10-5-8(12)7-4-6(14(16)17)2-3-9(7)13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNZGLXWSKPMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383966 | |
Record name | methyl 4-chloro-6-nitroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
259196-22-0 | |
Record name | methyl 4-chloro-6-nitroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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